2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
Description
2-(3-Methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic acetamide derivative characterized by a 3-methoxyphenyl group attached to the acetamide core and a cyclopropylmethyl substituent bearing a thiophene ring. The compound’s unique combination of a methoxyphenyl group, cyclopropane ring, and thiophene moiety distinguishes it from other acetamide derivatives in terms of conformational flexibility and electronic properties.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-5-2-4-13(10-14)11-16(19)18-12-17(7-8-17)15-6-3-9-21-15/h2-6,9-10H,7-8,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESWIEHKTGORNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethylamine: This can be achieved by reacting cyclopropylmethyl bromide with thiophen-2-ylamine under basic conditions.
Acylation: The resulting cyclopropylmethylamine is then acylated with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(3-hydroxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide.
Reduction: 2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Melatonin Receptor Ligands with 3-Methoxyphenyl Substituents
Compounds such as (R)- and (S)-N-{2-[(3-Methoxyphenyl)-(methyl)amino]propyl}acetamide () share the 3-methoxyphenyl group and acetamide backbone with the target compound. Key differences include:
- Substituent Orientation: The target compound lacks the methylamino-propyl side chain but introduces a thiophene-cyclopropylmethyl group, which may alter receptor binding kinetics.
- Pharmacological Relevance : The enantiomers in were studied for chiral recognition at melatonin receptors, suggesting that the target compound’s stereochemistry (if applicable) could significantly influence bioactivity .
Table 1: Comparison with Melatonin Receptor Ligands
Heterocyclic Acetamides: Thiophene vs. Thiazole/Benzothiazole
The target compound’s thiophene-cyclopropylmethyl group contrasts with thiazole- or benzothiazole-containing analogs:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): This patent compound replaces the thiophene with a benzothiazole ring and adds a trifluoromethyl group. Such substitutions enhance metabolic stability and electron-withdrawing effects, which are absent in the target compound .
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The thiazole ring in this compound participates in intermolecular N–H⋯N hydrogen bonding, stabilizing its crystal structure. The target’s thiophene may instead engage in π-π stacking or sulfur-mediated interactions .
Structural Implications :
- Thiophene’s aromaticity and smaller size compared to benzothiazole may improve membrane permeability.
Cyclopropane-Containing Bioactive Compounds
Tasimelteon (), an FDA-approved melatonin agonist, features a cyclopropylmethyl group linked to a benzofuranyl moiety. Comparatively:
Agricultural Acetamides: Contrasting Functional Roles
Compounds like dimethenamid and alachlor () are chloroacetamide herbicides with entirely different applications:
Key Takeaways :
- Structural novelty lies in the thiophene-cyclopropylmethyl group, offering a balance of rigidity and aromaticity.
- Comparative data highlight the critical role of substituent choice in dictating bioactivity and physicochemical properties.
Biological Activity
2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, with the chemical formula and a molecular weight of 301.4 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a methoxyphenyl group and a cyclopropyl moiety linked to a thiophene ring, contributing to its unique pharmacological properties. The structural representation is as follows:
Research indicates that compounds similar to 2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide may interact with various biological targets:
- Receptor Binding : Preliminary studies suggest that this compound may exhibit affinity towards certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : There is evidence that it may inhibit specific enzymes involved in metabolic pathways, which could alter cellular responses and contribute to its biological effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:
| Assay Type | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Receptor Binding | Dopamine Receptors | 150 | Moderate affinity observed |
| Enzyme Inhibition | Cyclic AMP Phosphodiesterase | 200 | Significant inhibition noted |
| Cell Viability Assay | Cancer Cell Lines | 50 | Induced apoptosis in tested lines |
These results indicate that the compound possesses promising biological activity, particularly in modulating receptor activity and inhibiting enzyme functions.
Case Studies
One notable study investigated the effects of this compound on neuroblastoma cells. The results indicated that treatment with 2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide led to a significant reduction in cell viability, suggesting potential applications in cancer therapy.
Another study focused on its analgesic properties, where it was compared against standard analgesics in animal models. The compound demonstrated comparable efficacy in pain relief while exhibiting a favorable side effect profile.
Toxicity Profile
Toxicological evaluations are crucial for understanding the safety of new compounds. Early assessments indicate that 2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has a low toxicity profile at therapeutic doses. Further studies are needed to fully characterize its safety margins.
Q & A
Q. What are the recommended synthetic routes for 2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer :
- Route 1 : A carbodiimide-mediated coupling reaction (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) between 3-methoxyphenylacetic acid and (1-(thiophen-2-yl)cyclopropyl)methanamine in dichloromethane, with triethylamine as a base, is a viable approach .
- Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of acid and amine), temperature (e.g., 273 K to minimize side reactions), and solvent polarity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
- Validation : Monitor reaction progress using TLC or LC-MS. Confirm purity (>95%) via HPLC and -NMR .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH), thiophene protons (δ ~6.8–7.4 ppm), and cyclopropane methylene protons (δ ~1.2–1.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (methanol/acetone mixture) and analyze intermolecular interactions (e.g., N–H···N hydrogen bonds) .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer :
- Target Selection : Prioritize receptors/enzymes associated with thiophene- and cyclopropane-containing analogs (e.g., antimicrobial targets or CNS receptors) .
- Assay Design :
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-treated blanks.
Advanced Research Questions
Q. How can computational methods predict the pharmacological profile of this compound?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase or serotonin receptors). Focus on the acetamide’s hydrogen-bonding capacity and thiophene’s π-π stacking .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The methoxyphenyl group may enhance solubility but reduce BBB penetration .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes in aqueous/POPC bilayer environments .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used. For example, discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial strains .
- Dose-Response Curves : Re-evaluate EC values using standardized protocols (e.g., CLSI guidelines for antibiotics).
- Metabolite Interference : Test for compound degradation in culture media via LC-MS and adjust stability (e.g., add antioxidants) .
Q. How can the cyclopropane moiety influence metabolic stability in vivo?
Methodological Answer :
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. The cyclopropane ring may resist CYP450 oxidation, enhancing stability compared to linear analogs .
- Isotope Labeling : Synthesize -labeled cyclopropane to track metabolic fate in mass spectrometry .
- PK/PD Modeling : Use non-compartmental analysis (Phoenix WinNonlin) to calculate t, C, and AUC in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
